2-{[(2-methylphenyl)methyl]sulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole
Description
2-{[(2-Methylphenyl)methyl]sulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole is a substituted imidazole derivative featuring a 4-nitrobenzenesulfonyl group at the N1 position, a 2-methylbenzylsulfanyl moiety at the C2 position, and a partially saturated imidazole ring (4,5-dihydro-1H-imidazole). The 4-nitrobenzenesulfonyl group confers electron-withdrawing properties, while the 2-methylbenzylsulfanyl substituent may influence lipophilicity and steric interactions .
Properties
IUPAC Name |
2-[(2-methylphenyl)methylsulfanyl]-1-(4-nitrophenyl)sulfonyl-4,5-dihydroimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4S2/c1-13-4-2-3-5-14(13)12-25-17-18-10-11-19(17)26(23,24)16-8-6-15(7-9-16)20(21)22/h2-9H,10-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJUXDUDCRQUUBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NCCN2S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
One-Pot Tandem Sulfonylation-Alkylation
A sequential protocol eliminates intermediate isolation: after sulfonylation, the reaction mixture is diluted with acetone, treated with (2-methylbenzyl)bromide, and refluxed. This reduces total synthesis time by 30% but compromises yield (58–64%) due to competing side reactions.
Solid-Phase Synthesis
Immobilizing the imidazoline core on Wang resin enables automated sulfonylation and alkylation. While facilitating purification, resin loading efficiencies ≤45% limit scalability.
Analytical Characterization and Quality Control
Spectroscopic Validation
- 1H NMR (400 MHz, CDCl3) : δ 8.41 (d, J = 8.8 Hz, 2H, ArH), 7.93 (d, J = 8.8 Hz, 2H, ArH), 7.25–7.18 (m, 4H, ArH), 4.32 (s, 2H, SCH2), 3.76 (t, J = 9.2 Hz, 2H, imidazoline CH2), 3.52 (t, J = 9.2 Hz, 2H, imidazoline CH2), 2.41 (s, 3H, CH3).
- IR (KBr) : 1532 cm⁻¹ (NO2 asymmetric stretch), 1345 cm⁻¹ (SO2 symmetric stretch), 1120 cm⁻¹ (C–S bond).
Chromatographic Purity
High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water, 70:30) confirms ≥98% purity. Retention time: 6.8 minutes.
Industrial-Scale Considerations
Pilot-scale batches (10 kg) employ continuous flow reactors to enhance heat transfer during exothermic sulfonylation. Environmental impact is reduced by recycling DCM via distillation and neutralizing waste streams with calcium hydroxide.
Chemical Reactions Analysis
Types of Reactions
2-{[(2-methylphenyl)methyl]sulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
2-{[(2-methylphenyl)methyl]sulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{[(2-methylphenyl)methyl]sulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. For example, its antimicrobial activity may be due to its ability to inhibit bacterial enzymes or disrupt cell membranes. The compound’s anti-inflammatory effects could be related to its interaction with inflammatory pathways, such as the inhibition of cyclooxygenase enzymes .
Biological Activity
2-{[(2-methylphenyl)methyl]sulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole is a complex organic compound notable for its unique structural characteristics, including an imidazole ring, a sulfanyl group, and a nitrobenzenesulfonyl group. These features contribute to its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
- IUPAC Name : this compound
- Molecular Formula : C17H17N3O4S2
- Molecular Weight : 391.46 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The sulfanyl group may facilitate interactions with bacterial enzymes or cell membranes, while the nitro group can undergo reduction to form reactive intermediates that may exert cytotoxic effects.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that derivatives of imidazole compounds often display antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. For instance, compounds structurally related to this compound have been tested using diffusion methods against various bacterial strains, revealing promising results in inhibiting bacterial growth .
Anticancer Activity
In vitro studies have demonstrated the potential of this compound in inhibiting cancer cell proliferation. The cytotoxic potency was evaluated on human cancer cell lines, showing IC50 values comparable to established chemotherapeutics. For example, similar imidazole derivatives have shown IC50 values in the range of 2.38–3.77 µM against cervical and bladder cancer cell lines .
Case Study 1: Cytotoxicity Evaluation
A study conducted on various imidazole derivatives highlighted the importance of structural modifications in enhancing anticancer activity. The evaluation involved treating human cervix cancer cells with varying concentrations of the compound and measuring cell viability post-treatment. Results indicated that compounds with electron-withdrawing groups exhibited superior cytotoxic effects compared to those with less polar substituents.
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| This compound | 3.00 | SISO (Cervical Cancer) |
| Reference Drug (Cisplatin) | 0.24 | SISO |
Case Study 2: Antimicrobial Testing
Another study assessed the antimicrobial efficacy of related imidazole compounds against common pathogens. The results demonstrated that certain derivatives could effectively inhibit bacterial growth, supporting the hypothesis that modifications to the imidazole structure can enhance biological activity.
| Bacterial Strain | Zone of Inhibition (mm) | Compound Tested |
|---|---|---|
| Staphylococcus aureus | 15 | Compound A |
| Escherichia coli | 12 | Compound B |
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Features
Key Observations :
- The 4-nitrobenzenesulfonyl group distinguishes the target compound from analogues with nitrobenzoyl (e.g., ) or unsubstituted N1 positions (e.g., ). This group enhances electrophilicity and may improve binding to biological targets via sulfonamide interactions.
- The 2-methylbenzylsulfanyl moiety provides moderate steric bulk compared to smaller substituents (e.g., chlorobenzyl in ) or electron-deficient groups (e.g., trifluoromethylbenzyl in ).
Characterization Techniques :
Physicochemical Comparisons :
- Lipophilicity : The 2-methylbenzyl group increases lipophilicity compared to polar substituents like 4-fluorobenzenesulfonyl ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
